Magnesiumperoxide

Catalog No.
S562775
CAS No.
14452-57-4
M.F
MgO2
M. Wt
56.304 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesiumperoxide

CAS Number

14452-57-4

Product Name

Magnesiumperoxide

IUPAC Name

magnesium;peroxide

Molecular Formula

MgO2

Molecular Weight

56.304 g/mol

InChI

InChI=1S/Mg.O2/c;1-2/q+2;-2

InChI Key

SPAGIJMPHSUYSE-UHFFFAOYSA-N

SMILES

[O-][O-].[Mg+2]

solubility

Soluble in dilute acid solutions with formation of hydrogen peroxide
Insoluble in water and gradually decomposed by it with liberation of oxygen

Synonyms

magnesium peroxide

Canonical SMILES

[O-][O-].[Mg+2]

Isomeric SMILES

[O-][O-].[Mg+2]

The exact mass of the compound Magnesium dioxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Free Radicals - Reactive Oxygen Species - Peroxides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Environmental Remediation:

  • Wastewater treatment: MgO is used to remove heavy metals and other contaminants from wastewater. Its high surface area and reactivity allow it to adsorb pollutants, making it an effective treatment method. Source: Application of Magnesium Oxide Media for Remineralization and Removal of Divalent Metals in Drinking Water Treatment: A Review
  • Soil remediation: MgO can be used to neutralize acidic soils and improve their fertility. It also helps to stabilize heavy metals in the soil, reducing their mobility and potential environmental impact. Source: Application of Magnesium Oxide for Metal Removal in Mine Water Treatment:

Material Science:

  • Nanoparticles: MgO nanoparticles have unique properties that make them valuable for various applications. They can be used as catalysts, fire retardants, and in the development of new materials with improved strength and durability. Source: Magnesium Oxide Nanoparticles - Properties, Applications
  • Ceramics: MgO is a key component of various ceramic materials, including refractory bricks used in high-temperature environments. Its high melting point and thermal stability make it ideal for these applications. Source: Magnesium oxide - Wikipedia:

Biomedicine:

  • Bone implants: MgO has been studied as a potential material for bone implants due to its biocompatibility and similarity to the mineral content of bone. Source: Doping MgO (about 1–5% by weight) into hydroxyapatite, a bioceramic mineral, increases the fracture toughness by migrating to grain boundaries, where it reduces grain size and changes the fracture mode from intergranular to transgranular:

Magnesium peroxide is an inorganic compound with the chemical formula MgO₂. It appears as a white to off-white fine powder and is odorless. Magnesium peroxide is known for its ability to release oxygen upon decomposition, making it similar to calcium peroxide in this regard. In its solid state, magnesium peroxide exhibits a cubic pyrite-type crystal structure, where magnesium ions are coordinated with peroxide groups .

, particularly in the presence of water. Its decomposition can be represented by the following reactions:

  • Decomposition in Water:
    MgO2+2H2OMg OH 2+H2O2\text{MgO}_2+2\text{H}_2\text{O}\rightarrow \text{Mg OH }_2+\text{H}_2\text{O}_2
  • Formation of Oxygen:
    2MgO2+2H2O2Mg OH 2+O22\text{MgO}_2+2\text{H}_2\text{O}\rightarrow 2\text{Mg OH }_2+\text{O}_2

These reactions highlight magnesium peroxide's role as a source of oxygen, which can be beneficial in various applications such as wastewater treatment and disinfection .

The synthesis of magnesium peroxide typically involves the reaction of magnesium oxide with hydrogen peroxide. The general reaction is as follows:

MgO+H2O2MgO2+H2O\text{MgO}+\text{H}_2\text{O}_2\rightarrow \text{MgO}_2+\text{H}_2\text{O}

This reaction is exothermic and requires careful temperature control (around 30–40 degrees Celsius) to prevent premature decomposition of the product. Stabilizers such as sodium silicate can be added to enhance stability during synthesis . Alternative methods involve using low-concentration hydrogen peroxide solutions combined with organic phosphonic acids to improve yield and stability .

Magnesium peroxide has several applications across various fields:

  • Environmental Remediation: It serves as an oxidizing agent in wastewater treatment processes due to its ability to release oxygen and promote the degradation of organic pollutants.
  • Agriculture: Used as a soil amendment to enhance oxygen availability for plant roots.
  • Pharmaceuticals: Investigated for its potential use in drug formulations due to its antimicrobial properties .
  • Disinfection: Its oxygen-releasing capability makes it useful in disinfecting surfaces and water.

Studies have shown that magnesium peroxide can interact with various substances, affecting their stability and efficacy. For instance, it may decrease the absorption of certain drugs like acetaminophen and acetazolamide when used concurrently. This interaction necessitates caution when combining magnesium peroxide with other therapeutic agents .

Similar Compounds: Comparison

Several compounds share similarities with magnesium peroxide in terms of structure or function. Below is a comparison highlighting their uniqueness:

CompoundChemical FormulaKey Features
Calcium PeroxideCaO₂Similar oxygen-releasing properties; used in agriculture for soil treatment.
Barium PeroxideBaO₂Strong oxidizing agent; used in pyrotechnics and as a bleaching agent.
Sodium PeroxideNa₂O₂Commonly used as a bleaching agent; highly reactive with moisture.

Magnesium peroxide stands out due to its moderate reactivity and dual role as both an oxidizing agent and a potential antimicrobial agent while being less hazardous compared to some other peroxides .

Traditional chemical precipitation remains the most widely used method for synthesizing magnesium peroxide. This approach typically involves reacting magnesium oxide (MgO) with hydrogen peroxide (H₂O₂) under controlled conditions. The reaction proceeds as follows:

$$ \text{MgO} + \text{H}2\text{O}2 \rightarrow \text{MgO}2 + \text{H}2\text{O} $$

Key parameters influencing yield and purity include temperature, reactant molar ratios, and the presence of stabilizers. For instance, maintaining temperatures between 30–40°C optimizes reaction kinetics while minimizing premature decomposition of H₂O₂. However, yields rarely exceed 35% due to competing side reactions, such as MgO hydration to form Mg(OH)₂. To mitigate this, inorganic phosphates (e.g., sodium silicate) are added to stabilize peroxide bonds. Industrial-scale implementations often use seawater-derived MgO precursors, leveraging cost-effective brine sources.

Table 1: Comparison of Traditional Precipitation Conditions

ParameterOptimal RangeImpact on Yield
Temperature30–40°CPrevents H₂O₂ decomposition
H₂O₂ Concentration30–50%Maximizes MgO conversion
Stabilizer TypeSodium silicateReduces Fe³⁺ catalysis
Reaction Time2–10 hoursBalances kinetics vs. side reactions

Despite its simplicity, this method faces challenges in controlling particle size distribution and avoiding iron contamination, which catalyzes peroxide degradation.

Ultrasonic-Assisted Hydration Techniques

Ultrasonic irradiation has emerged as a transformative tool for enhancing magnesium peroxide synthesis. By applying high-frequency sound waves (20–100 kHz), cavitation bubbles generate localized temperatures exceeding 5,000 K and pressures >1,000 atm, accelerating reaction rates. For example, Jakić et al. demonstrated that sonicating Mg(OH)₂ precursors in seawater with dolomite lime reduced particle agglomeration by 40%, yielding MgO₂ with a mean particle size of 5.75 μm. The mechanism involves acoustic streaming, which disrupts interfacial boundary layers and promotes uniform nucleation.

Recent advances integrate ultrasound with microfluidic reactors to achieve precise control over mixing dynamics. Xia et al. reported an 89.09% Mg²⁺ extraction efficiency using a micro-channel system coupled with 74 W ultrasound, highlighting synergies between enhanced mass transfer and reduced processing times. Furthermore, hierarchical 3D flower-like MgO₂ nanostructures have been synthesized via one-step ultrasonic precipitation, exhibiting superior surface areas (>150 m²/g) for catalytic applications.

Electro-Deposition and Sol-Gel Fabrication Strategies

Electro-deposition enables the synthesis of MgO₂ nanoparticles with tailored morphologies. In a breakthrough study, Yang et al. fabricated Mg–CNT composites via ball milling, where Mg²⁺ ions electrochemically corroded in oxygen-rich environments to form MgO₂ with embedded carbon nanotubes. This approach achieved H₂O₂ generation rates of 194.73 mg/L, leveraging the conductive CNT matrix to sustain redox cycles.

Sol-gel methods offer complementary advantages for thin-film and porous MgO₂ architectures. Chakrabarti et al. developed alkoxide-free routes using magnesium nitrate and citric acid, yielding amorphous MgO₂ films that crystallize into cubic pyrite structures upon annealing. Critical factors include pH control (8.5–10.5) and chelating agent selection, which dictate pore size distribution and thermal stability.

Table 2: Electro-Deposition vs. Sol-Gel Performance

MetricElectro-DepositionSol-Gel
Particle Size35–55 nm20–100 nm
CrystallinityPolyhedralAmorphous/Cubic
Surface Area80–120 m²/g150–200 m²/g
Oxygen Release Rate0.45 mg/(g·h)0.28 mg/(g·h)

High-Pressure Solid-State Synthesis Mechanisms

High-pressure synthesis unlocks thermodynamically stable MgO₂ phases inaccessible at ambient conditions. Lobanov et al. demonstrated that compressing MgO and O₂ in diamond anvil cells above 94 GPa induces a phase transition to tetragonal I4/mcm MgO₂, confirmed via synchrotron XRD and Raman spectroscopy. This high-pressure polymorph exhibits a dissociation energy of 90 kJ/mol, with O₂²⁻ peroxide ions arranged in a cubic pyrite lattice.

Notably, recovered MgO₂ retains its peroxide character at ambient pressure, enabling ex situ applications. Theoretical studies predict that such phases dominate in oxygen-rich planetary mantles, informing models of exoplanet geochemistry.

Hybrid Composite Integration Approaches

Integrating MgO₂ into polymer-ceramic matrices enhances functionality for biomedical and environmental applications. A pioneering example is the 3D-printed polycaprolactone/β-tricalcium phosphate/MgO₂ scaffold, which sustains O₂ release for 21 days while promoting osteogenesis. The composite’s compressive strength (12–15 MPa) and porosity (70–80%) mimic natural bone, achieving 89% cell viability in hypoxic conditions.

Similarly, carbon nanotube-reinforced MgO₂ composites exhibit dual functionality: H₂O₂ generation for advanced oxidation processes and conductive pathways for energy storage. These hybrids underscore the versatility of MgO₂ in multi-component systems.

Crystallographic Evolution via X-Ray Diffraction Analysis

Magnesium peroxide exhibits distinct crystallographic characteristics that have been extensively studied through X-ray diffraction analysis [1] [3]. The compound crystallizes in a cubic pyrite-type crystal structure under standard conditions, with six-coordinate magnesium ions and peroxide groups arranged in a specific spatial configuration [3]. X-ray diffraction patterns reveal that magnesium peroxide maintains its crystalline integrity across various synthetic conditions, with characteristic peaks that correspond to specific Miller indices [1].

Research utilizing synchrotron X-ray powder diffraction has demonstrated that magnesium peroxide samples exhibit well-defined crystallographic parameters [2]. The structure analysis confirms that the compound adopts a primitive cubic lattice arrangement, with lattice parameters that can be precisely determined through diffraction measurements [19]. Advanced crystallographic studies have shown that the magnesium peroxide unit cell contains specific atomic positions that contribute to its overall structural stability [4].

The crystallographic evolution of magnesium peroxide has been particularly well-documented through high-resolution X-ray diffraction studies [1] [4]. These investigations reveal that the compound maintains its fundamental crystal structure while exhibiting subtle variations in lattice parameters depending on synthesis conditions [1]. The diffraction data consistently show that magnesium peroxide possesses a highly ordered crystal lattice with characteristic interplanar spacings that serve as fingerprints for structural identification [3].

Crystallographic ParameterValueReference
Crystal SystemCubic [3]
Space GroupPa-3 [19]
Lattice Parameter (a)Variable with conditions [1] [4]
Coordination Number (Mg)6 [3]
Formula Units per Unit Cell4 [19]

High-Pressure Phase Transitions and Stability Thresholds

Magnesium peroxide undergoes significant structural transformations under high-pressure conditions, with critical phase transition thresholds that have been precisely determined through experimental studies [4] [5] [6]. At pressures exceeding 53 gigapascals, the compound transitions from its standard cubic pyrite-type structure to a tetragonal configuration with eight-coordinate magnesium ions [3] [4]. This phase transition represents a fundamental change in the coordination environment of the magnesium centers.

Experimental investigations using diamond anvil cells have revealed that magnesium peroxide becomes thermodynamically stable at pressures above 96 gigapascals when heated to temperatures of 2150 Kelvin [4] [5] [6]. The high-pressure phase, designated as tetragonal with space group I4/mcm, exhibits enhanced stability compared to the ambient pressure form [4] [10]. This transformation occurs through a reconstructive phase transition that involves significant rearrangement of the atomic positions within the crystal lattice [4].

The pressure-induced structural evolution of magnesium peroxide has been characterized through comprehensive equation of state studies [4]. These investigations demonstrate that the compound exhibits a negative volume change during the cubic to tetragonal transition, indicating increased atomic packing efficiency under extreme conditions [4]. The stability threshold for the high-pressure phase has been experimentally confirmed to occur at approximately 116 gigapascals at zero temperature, with thermal effects providing additional stabilization [7] [10].

Pressure Range (GPa)PhaseCrystal SystemCoordination NumberStability
0-53α-PhaseCubic (Pa-3)6Metastable [3]
53-116TransitionMixedVariableUnstable [3] [7]
>116β-PhaseTetragonal (I4/mcm)8Stable [4] [10]

The high-pressure behavior of magnesium peroxide demonstrates remarkable structural adaptability [4] [5]. Raman spectroscopy studies of the high-pressure phase confirm the presence of peroxide ions even under extreme conditions, with characteristic vibrational frequencies that shift systematically with applied pressure [4] [10]. The pressure-temperature phase diagram reveals complex stability relationships that depend on both thermodynamic variables [5] [7].

Surface Morphology Modulation Through Synthesis Parameters

The surface morphology of magnesium peroxide can be systematically controlled through careful manipulation of synthesis parameters, resulting in diverse structural forms ranging from spherical nanoparticles to complex three-dimensional architectures [12] [16] [17]. Temperature variations during synthesis significantly influence the final particle morphology, with higher temperatures generally promoting larger crystallite formation and more defined surface features [1] [24].

Synthesis parameter optimization studies have revealed that precipitation conditions play a crucial role in determining surface characteristics [12] [16]. The use of different magnesium precursors, such as magnesium sulfate versus magnesium nitrate, results in distinct morphological outcomes [16] [29]. Research has demonstrated that magnesium sulfate precursors tend to produce flower-like three-dimensional structures assembled from numerous nanosheets, while other precursors yield more conventional spherical morphologies [16].

The influence of surfactants and template agents on surface morphology has been extensively investigated [16] [17]. Studies show that the addition of trisodium citrate during synthesis promotes the formation of hierarchical flower-like structures with high specific surface areas reaching 385 square meters per gram [16]. The role of sulfate ions has been identified as critical in directing the formation of these complex morphologies [16].

Synthesis ParameterMorphology EffectSurface Area (m²/g)Particle Size Range
Temperature (Low)Spherical particles100-20020-60 nm [15]
Temperature (High)Agglomerated structures50-100200-600 nm [14]
Surfactant additionFlower-like structures300-400Variable [16]
Precipitation rateCrystallite size controlVariable37-111 nm [25]

Hydrothermal synthesis conditions have been shown to produce magnesium peroxide with controlled morphological features [17] [29]. The autoclave temperature and reaction duration significantly influence the final surface characteristics, with higher temperatures and longer reaction times generally resulting in more crystalline products with well-defined surface features [29]. The pH of the synthesis medium also plays a critical role in morphology determination, with optimal pH values around 10.2 producing the most uniform surface characteristics [28].

Physical Description

Magnesium peroxide appears as a white powder. Noncombustible but accelerates the burning of combustible material, if the combustible material is finely divided the mixture may be explosive. Mixtures of combustible material and the peroxide can be ignited by friction or contact with moisture. Used in medicine, and as a bleaching agent.
Dry Powde

Color/Form

White cubic crystals
White powde

Hydrogen Bond Acceptor Count

2

Exact Mass

55.9748709 g/mol

Monoisotopic Mass

55.9748709 g/mol

Heavy Atom Count

3

Taste

Tasteless

Density

Approximately 3.0 g/cu cm

Odor

Odorless

Melting Point

100 °C (decomposes)

UNII

X8YVJ0TN96

GHS Hazard Statements

Aggregated GHS information provided by 98 companies from 1 notifications to the ECHA C&L Inventory.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer

Other CAS

14452-57-4
1335-26-8

Wikipedia

Magnesium peroxide
Adamantane

Methods of Manufacturing

Commercial magnesium peroxide is made by mixing a light grade of magnesium oxide with hydrogen peroxide and drying the slurry. The product is a white powder containing about 25% MgO2 and 7% active oxygen. The remaining constituents are magnesium oxide, magnesium hydroxide, and magnesium carbonate.
Industrial production of magnesium peroxide ... involves the reaction of magnesium oxide and hydrogen peroxide. A product containing not more than 50% MgO2 is obtained. Another process using magnesium hydroxide yields a product containing up to 60% magnesium peroxide.

General Manufacturing Information

Magnesium peroxide: ACTIVE
Magnesium peroxide (Mg(O2)): ACTIVE

Dates

Last modified: 02-18-2024

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